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Compound of Interest

Compound Name: Methyl 3,5-Dihydroxybenzoate

Cat. No.: B129432

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dihydroxybenzoate is a phenolic compound of significant interest in medicinal
chemistry and drug development. As a derivative of benzoic acid, it shares a structural scaffold
with numerous biologically active molecules. This technical guide provides an in-depth
overview of the physical and chemical properties of Methyl 3,5-dihydroxybenzoate, detailed
experimental protocols for its synthesis and analysis, and an exploration of its potential
biological activities. The information is curated to support researchers in their efforts to explore
the therapeutic potential of this and related compounds.

Core Physical and Chemical Properties

Methyl 3,5-dihydroxybenzoate is a slightly yellow to beige fine crystalline powder.[1] Its core
physicochemical properties are summarized in the tables below, providing a comprehensive
dataset for laboratory use.

General and Physical Properties
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Property Value Source

Molecular Formula CsHsOa4

Molecular Weight 168.15 g/mol
Slightly yellow to beige fine

Appearance ) [1]
crystalline powder

Melting Point 167-170 °C

Boiling Point 257.07 °C (rough estimate) [1]
Slightly soluble in water.

Solubility Soluble in acetone and [1]
methanol.

pKa (predicted) 9.24 £0.10

Chemical Identifiers

Identifier Value Source

CAS Number 2150-44-9

PubChem CID 75076
INChl=1S/C8H804/c1-12-

InChl 8(11)5-2-6(9)4-7(10)3-5/h2-
4,9-10H,1H3
COC(=0)C1=CC(=CC(=C1)0)

SMILES

O

Spectral Data

The structural elucidation of Methyl 3,5-dihydroxybenzoate is supported by various

spectroscopic techniques. Below is a summary of the expected spectral characteristics.

'H NMR Spectroscopy
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The proton NMR spectrum of Methyl 3,5-dihydroxybenzoate would exhibit distinct signals
corresponding to the aromatic protons and the methyl ester protons. The aromatic protons on
the benzene ring would appear as multiplets or distinct signals in the aromatic region (typically
0 6.0-8.0 ppm), with their specific chemical shifts and coupling patterns depending on the
solvent used. The methyl protons of the ester group would appear as a sharp singlet, typically
in the upfield region (around & 3.8-4.0 ppm).

3C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within
the molecule. Key expected signals include those for the carbonyl carbon of the ester group
(typically in the range of d 165-175 ppm), the aromatic carbons (in the range of  100-160
ppm), and the methyl carbon of the ester group (around & 50-55 ppm). The chemical shifts of
the aromatic carbons will be influenced by the positions of the hydroxyl and ester substituents.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 3,5-dihydroxybenzoate is characterized by absorption bands
corresponding to its functional groups. Key expected peaks include:

O-H stretch: A broad band in the region of 3200-3600 cm~* due to the phenolic hydroxyl
groups.

e C-H stretch (aromatic): Peaks typically appearing just above 3000 cm~1.

o C-H stretch (aliphatic): Peaks typically appearing just below 3000 cm~1 for the methyl group.
e C=0 stretch (ester): A strong, sharp absorption band in the region of 1680-1730 cm~1.

e C=C stretch (aromatic): Peaks in the region of 1450-1600 cm~1.

e C-O stretch: Bands in the fingerprint region (1000-1300 cm~1) corresponding to the ester and
phenolic C-O bonds.

Experimental Protocols
Synthesis of Methyl 3,5-Dihydroxybenzoate
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Methyl 3,5-dihydroxybenzoate can be synthesized via Fischer esterification of 3,5-
dihydroxybenzoic acid with methanol, using an acid catalyst such as sulfuric acid or p-
toluenesulfonic acid.[2]

Materials:

e 3,5-dihydroxybenzoic acid

¢ Methanol (anhydrous)

 Sulfuric acid (concentrated) or p-toluenesulfonic acid
e Sodium bicarbonate (saturated solution)

o Ethyl acetate

e Anhydrous sodium sulfate or magnesium sulfate

e Deionized water

Procedure:

« In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dihydroxybenzoic
acid in an excess of methanol.

o Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the
solution.

» Heat the reaction mixture to reflux and maintain for several hours (e.g., 4 hours). The
reaction progress can be monitored by Thin Layer Chromatography (TLC).

» After the reaction is complete (as indicated by the disappearance of the starting material on
TLC), allow the mixture to cool to room temperature.

* Remove the excess methanol under reduced pressure using a rotary evaporator.

o Dissolve the residue in ethyl acetate.
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Wash the organic layer sequentially with deionized water and a saturated solution of sodium

bicarbonate to neutralize the acid catalyst.

Wash the organic layer again with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude Methyl 3,5-dihydroxybenzoate.

Reactants
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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